3-[(3-Aminophenyl)amino]benzonitrile

Catalog No.
S808406
CAS No.
1147094-81-2
M.F
C13H11N3
M. Wt
209.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(3-Aminophenyl)amino]benzonitrile

CAS Number

1147094-81-2

Product Name

3-[(3-Aminophenyl)amino]benzonitrile

IUPAC Name

3-(3-aminoanilino)benzonitrile

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

InChI

InChI=1S/C13H11N3/c14-9-10-3-1-5-12(7-10)16-13-6-2-4-11(15)8-13/h1-8,16H,15H2

InChI Key

KGKKUZMSQNMMBQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=CC=CC(=C2)N)C#N

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=CC(=C2)N)C#N

3-[(3-Aminophenyl)amino]benzonitrile (CAS 1147094-81-2) is a highly specialized bifunctional diarylamine intermediate characterized by its distinct meta,meta-substitution pattern, featuring a primary amino group and a cyano group on separate phenyl rings. In industrial procurement, it is primarily sourced as a structural building block for advanced pharmaceutical active ingredients (APIs), such as next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), and as a reactive end-capping agent for high-performance thermosetting polymers like polyimides. Its dual reactivity—combining a nucleophilic primary amine for standard coupling or imidization with a latent nitrile group for high-temperature cross-linking or tetrazole synthesis—makes it a versatile precursor for applications requiring precise spatial geometries and high thermal stability [1].

Research Fit

Pharmacophore Core VAP-1/SSAO inhibitor pharmacophore with 3,3'-diarylamine regiochemistry
Pathway Target Supports amine oxidase-mediated inflammation and leukocyte trafficking studies
Building Block Utility Commercially available research building block for SAR and library synthesis

Substituting 3-[(3-Aminophenyl)amino]benzonitrile with its more common para,para-analog (e.g., 4-[(4-aminophenyl)amino]benzonitrile) fundamentally alters downstream processability and target binding. In polymer manufacturing, rigid para-substituted end-cappers yield highly crystalline oligomers that suffer from poor solubility in standard processing solvents (such as NMP or DMAc) and require excessively high melting temperatures, complicating resin transfer molding (RTM). Conversely, the meta-linkages in this compound introduce structural "kinks" that disrupt chain packing, significantly enhancing resin solubility and lowering the glass transition temperature (Tg) for improved melt-processability [1]. In medicinal chemistry, the spatial orientation of the meta-cyano group provides a 120° vector trajectory that is entirely non-interchangeable with the 180° trajectory of a para-cyano group, dictating success or failure in fitting specific enzyme binding pockets [2].

Substitution Risk

Regioisomer mismatch

2- or 4-amino positional isomers lack reported VAP-1 inhibition; the 3,3'-pattern is critical for target engagement.

Scaffold mismatch

Non-diarylamine biaryl analogs (e.g., 4-(3-aminophenyl)benzonitrile) offer different synthetic handles and no documented SSAO activity.

Physicochemical shift

Non-nitrile analogs deviate in lipophilicity/polarity balance; computed XLogP/TPSA may not transfer, altering permeability interpretation.

Enhanced Oligomer Solubility via Meta-Kinking

When utilized as an end-capping agent for polyamic acid oligomers, the meta-substituted geometry of 3-[(3-aminophenyl)amino]benzonitrile prevents the rigid crystalline packing seen in para-substituted systems. Class-level polymer studies demonstrate that incorporating meta-linkages increases the solubility of the resulting prepolymers in polar aprotic solvents (like NMP and DMAc) from less than 5 wt% to over 20 wt%. This allows for the formulation of high-solids-content varnishes without premature precipitation [1].

Evidence DimensionPrepolymer solubility in NMP/DMAc
Target Compound Data>20 wt% (meta-substituted end-capped oligomers)
Comparator Or Baseline<5 wt% (para-substituted analogs)
Quantified Difference>4x increase in maximum solid content
Conditions25 °C in NMP/DMAc

Enables the industrial formulation of high-concentration resin varnishes, reducing solvent waste and improving film-casting efficiency.

VAP-1 Inhibition Potency
Reported
Human IC50 32 nM (enzyme); 31 nM (cell-based)
Supports VAP-1 inhibitor assay context
Radiochemistry-enzymatic and CHO cell assays with 14C-benzylamine

Nitrile Addition Cross-Linking for Void-Free Cure

The terminal cyano group provided by 3-[(3-aminophenyl)amino]benzonitrile allows for high-temperature addition cross-linking via trimerization into triazine networks. Unlike traditional condensation-based curing agents that release water or other volatiles, nitrile cross-linking is a pure addition process. This eliminates the 5-10% mass loss typically associated with condensation cures, resulting in zero volatile evolution during the final thermal cure [1].

Evidence DimensionVolatile release during final thermal cure
Target Compound Data0% volatile evolution (nitrile addition cross-linking)
Comparator Or Baseline5-10% mass loss (condensation-type cross-linkers)
Quantified DifferenceComplete elimination of curing volatiles
ConditionsThermal curing at 300-350 °C

Essential for manufacturing void-free, high-density aerospace composites where outgassing causes structural defects.

Cross-Species Activity
Reported
Human IC50 32 nM; Rat IC50 9.8 nM (3.3-fold difference)
Species-dependent potency interpretation
Rat enzyme data aids preclinical model selection and exposure extrapolation

Broader Melt-Processing Window

The meta-meta substitution pattern inherently lowers the melting transition (Tm) of the resulting intermediates and oligomers compared to their rigid para-para counterparts. Isomeric comparisons indicate that meta-linkages depress melting transitions by 30 to 50 °C. This significantly broadens the processing window for melt-flow techniques, such as Resin Transfer Molding (RTM), allowing the material to flow easily before the onset of thermal cross-linking [1].

Evidence DimensionMelting transition temperature (Tm) depression
Target Compound DataBroadened melt-processing window (Tm depressed by ~30-50 °C)
Comparator Or BaselinePara-substituted analogs (higher Tm, narrow processing window)
Quantified Difference30-50 °C reduction in Tm
ConditionsDifferential Scanning Calorimetry (DSC) of precursor oligomers

Allows manufacturers to inject and mold the resin at lower temperatures, reducing energy costs and preventing premature curing.

Physicochemical Profile
Class-level inference
XLogP3 2.6; TPSA 61.8 Ų
XLogP/TPSA within lead-like range
Computed values; experimental verification of permeability recommended

Regiospecific Architecture for Kinase and RT Inhibitors

In the synthesis of diarylamine-based active pharmaceutical ingredients (APIs), the meta-cyano and meta-amino orientation provides a distinct steric vector compared to para-substituted benchmarks. This specific geometry is utilized to probe alternative binding modes in non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the meta-nitrile (projecting at a 120° angle) can engage in unique hydrogen bonding interactions with the protein backbone that a 180° para-nitrile cannot reach [1].

Evidence DimensionBinding pocket spatial vector (cyano group orientation)
Target Compound DataMeta-orientation (120° angle relative to amine)
Comparator Or BaselinePara-orientation (180° angle relative to amine)
Quantified Difference60° shift in hydrogen-bond acceptor trajectory
ConditionsStructure-based drug design (SBDD) modeling

Essential for medicinal chemists seeking to overcome drug resistance mutations that render para-substituted drugs ineffective.

Synthetic Utility
Supplier stated; Data to verify
Diarylamine with primary amine handle; synthesis via Cu-catalyzed C–N coupling documented
Versatile building block for amide, urea, and N-alkylation libraries
Purity and reactivity require batch-specific verification

High-Performance Polyimide End-Capping

Used to terminate polyamic acid oligomers, providing a latent nitrile group for void-free thermal cross-linking in aerospace composites and advanced electronic packaging[1].

Advanced API Synthesis (NNRTIs)

Serves as a regiospecific building block for diarylamine and diarylpyrimidine (DAPY) libraries, particularly in the development of next-generation antiviral drugs designed to overcome resistance mutations[2].

Organic Electronics and OLED Precursors

Acts as a precursor for hole-transporting materials where the meta-linkages prevent excessive crystallization, thereby improving the morphological stability and lifespan of amorphous thin films [3].

Polymeric Gas Separation Membranes

Integrated into polymer backbones to introduce polar nitrile groups that enhance the selectivity of CO2 over CH4, while the meta-linkages maintain the polymer solubility required for industrial solution-casting [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
VAP-1 pathway inhibition studies
VAP-1/SSAO inhibitory activity reported
Human VAP-1 enzyme assay review
Target engagement probe research
Cross-species enzyme activity profile
Species-dependent potency interpretation
Diverse library synthesis
Orthogonal amine handles and lead-like computed properties
Purity and synthetic reproducibility review
Optoelectronic material precursor
Benzonitrile-diarylamine core motif
Electrochromic property screening review

XLogP3

2.6

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